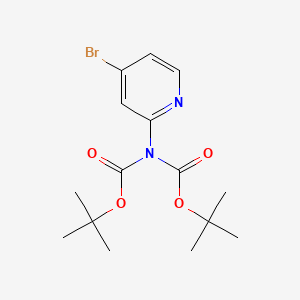

N,N-DiBoc-2-amino-4-bromopyridine

Description

BenchChem offers high-quality N,N-DiBoc-2-amino-4-bromopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-DiBoc-2-amino-4-bromopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-10(16)7-8-17-11/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKRGILVFOHONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=CC(=C1)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680921 | |

| Record name | Di-tert-butyl (4-bromopyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216620-65-3 | |

| Record name | Di-tert-butyl (4-bromopyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N-DiBoc-2-amino-4-bromopyridine CAS number

An In-depth Technical Guide to N,N-DiBoc-2-amino-4-bromopyridine

CAS Number: 1216620-65-3

This technical guide provides a comprehensive overview of N,N-DiBoc-2-amino-4-bromopyridine, a key protected intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development. Due to the limited availability of extensive experimental data for this specific compound, this guide also leverages information on its parent compound, 2-amino-4-bromopyridine, to provide context for its applications and reactivity.

Introduction

N,N-DiBoc-2-amino-4-bromopyridine is the di-tert-butoxycarbonyl (DiBoc) protected form of 2-amino-4-bromopyridine. The parent compound is a versatile heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of both a nucleophilic amino group and a reactive bromine atom on the pyridine ring allows for diverse functionalization.

The primary purpose of the DiBoc protecting group is to temporarily block the reactivity of the 2-amino group. This allows for selective chemical transformations at other positions of the molecule, most notably at the 4-position via the bromo substituent, without interference from the amino group. Following the desired reaction, the Boc groups can be readily removed under acidic conditions to regenerate the free amine.

Physicochemical and Spectroscopic Data

Quantitative data for N,N-DiBoc-2-amino-4-bromopyridine is primarily limited to basic identifiers. For a more complete picture, the properties of the parent compound, 2-amino-4-bromopyridine, are also provided for comparison.

Table 1: Physicochemical Properties of N,N-DiBoc-2-amino-4-bromopyridine

| Property | Value | Reference(s) |

| CAS Number | 1216620-65-3 | [3] |

| Molecular Formula | C15H21BrN2O4 | [3] |

| Molecular Weight | 373.2 g/mol | [3] |

| Purity | ≥96% | [3] |

Table 2: Physicochemical and Spectroscopic Properties of 2-amino-4-bromopyridine

| Property | Value | Reference(s) |

| CAS Number | 84249-14-9 | [4][5] |

| Molecular Formula | C5H5BrN2 | [4][5] |

| Molecular Weight | 173.01 g/mol | [4][5] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 136-146 °C | [4] |

| Boiling Point | 268.2 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.7 ± 0.1 g/cm³ | [4] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.78-7.79 (d, 1H), 6.64-6.66 (dd, 2H, J=8), 6.20 (s, 2H) | [2] |

Role in Organic Synthesis

The primary utility of N,N-DiBoc-2-amino-4-bromopyridine is as a strategic intermediate. The DiBoc group deactivates the amino functionality, preventing it from participating in undesired side reactions. This is particularly crucial in metal-catalyzed cross-coupling reactions where the free amino group could otherwise coordinate to the metal center and inhibit catalysis.

The workflow below illustrates the strategic use of N,N-DiBoc-2-amino-4-bromopyridine in a typical synthetic sequence, such as a Suzuki coupling, followed by deprotection to yield a functionalized 2-aminopyridine derivative.

Experimental Protocols

General Protocol for Boc Protection of 2-amino-4-bromopyridine (Illustrative)

This protocol is a general representation of how a Boc protection might be carried out.

-

Materials: 2-amino-4-bromopyridine, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or DMAP), and a dry aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).

-

Procedure:

-

Dissolve 2-amino-4-bromopyridine (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (e.g., triethylamine, 2.5 eq).

-

Slowly add a solution of Boc₂O (2.2 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N,N-DiBoc-2-amino-4-bromopyridine.

-

Experimental Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting groups to yield the free amine, a crucial step in the synthetic application of this compound.[6]

-

Materials: N,N-DiBoc-2-amino-4-bromopyridine, trifluoroacetic acid (TFA), and dichloromethane (DCM). Alternatively, a solution of hydrogen chloride in dioxane or ethyl acetate can be used.[6][7]

-

Procedure:

-

Dissolve the N,N-DiBoc-protected compound (1.0 eq) in DCM in a round-bottom flask.

-

Add an excess of TFA (e.g., a 20-50% solution of TFA in DCM) to the flask at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The disappearance of the starting material can be monitored by TLC or LC-MS.[8]

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product. Further purification can be performed by crystallization or chromatography if necessary.

-

Applications in Drug Development

The utility of N,N-DiBoc-2-amino-4-bromopyridine is intrinsically linked to the applications of its deprotected form. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The bromo-substituent at the 4-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[9] These reactions are fundamental in the synthesis of kinase inhibitors, antivirals, and agents targeting the central nervous system.[1]

The diagram below illustrates a common synthetic pathway in drug discovery where a protected aminobromopyridine is a key intermediate.

Conclusion

N,N-DiBoc-2-amino-4-bromopyridine is a valuable, albeit specialized, chemical intermediate. Its primary function is to enable the selective functionalization of the 2-amino-4-bromopyridine core by temporarily masking the reactive amino group. This guide provides researchers and drug development professionals with the fundamental knowledge of its properties, its strategic role in synthesis, and practical protocols for its use, particularly focusing on the critical deprotection step. The true value of this compound lies in its ability to facilitate the synthesis of complex, biologically active molecules that are otherwise challenging to access.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-Amino-4-bromopyridine | CAS#:84249-14-9 | Chemsrc [chemsrc.com]

- 5. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. reddit.com [reddit.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to N,N-bis(tert-butoxycarbonyl)-2-amino-4-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-bis(tert-butoxycarbonyl)-2-amino-4-bromopyridine, a derivative of the versatile chemical intermediate 2-amino-4-bromopyridine. This document details its structure, properties, and a proposed synthetic methodology, along with predicted and analogous spectroscopic data. It is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug discovery.

Core Compound Structure and Properties

N,N-bis(tert-butoxycarbonyl)-2-amino-4-bromopyridine, also known as di-tert-butyl (4-bromopyridin-2-yl)imidodicarbonate, is the N,N-di-Boc protected form of 2-amino-4-bromopyridine. The introduction of two bulky tert-butoxycarbonyl (Boc) groups to the amino functionality significantly alters the compound's chemical reactivity and physical properties, primarily by rendering the nitrogen lone pair sterically hindered and non-nucleophilic.

Chemical Structure:

Structure of N,N-bis(tert-butoxycarbonyl)-2-amino-4-bromopyridine

Physicochemical Properties

Quantitative data for N,N-bis(tert-butoxycarbonyl)-2-amino-4-bromopyridine and its parent compound, 2-amino-4-bromopyridine, are summarized in the table below for comparative analysis.

| Property | N,N-bis(tert-butoxycarbonyl)-2-amino-4-bromopyridine | 2-Amino-4-bromopyridine |

| CAS Number | 1216620-65-3 | 84249-14-9 |

| Molecular Formula | C₁₅H₂₁BrN₂O₄ | C₅H₅BrN₂ |

| Molecular Weight | 373.25 g/mol | 173.01 g/mol |

| Appearance | Not specified (likely a solid) | Off-white to beige solid |

| Melting Point | Not specified | 143-144.5 °C |

| Boiling Point | Not specified | 268.2±20.0 °C at 760 mmHg |

| Solubility | Not specified | Soluble in Chloroform (Slightly), Methanol (Slightly) |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of the target compound would logically proceed from the readily available starting material, 2-amino-4-bromopyridine, through a one-step N,N-di-tert-butoxycarbonylation reaction.

Proposed synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from general procedures for the Boc protection of aminopyridines. Optimization of reaction conditions, particularly the stoichiometry of reagents and reaction time, may be necessary to achieve a high yield of the di-Boc protected product over the mono-Boc derivative.

Materials:

-

2-Amino-4-bromopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 2-amino-4-bromopyridine (1.0 eq) in anhydrous THF or CH₂Cl₂ is added the base (DMAP, catalytic amount, or TEA, 2.2 eq).

-

Di-tert-butyl dicarbonate (2.2-2.5 eq) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material and the mono-Boc intermediate.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic Data (Predicted and Analogous)

No experimental spectroscopic data for N,N-bis(tert-butoxycarbonyl)-2-amino-4-bromopyridine has been found in the available literature. The following data is predicted based on the analysis of its structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

~8.3-8.5 ppm (d, 1H): Proton on the pyridine ring at position 6.

-

~7.5-7.7 ppm (d, 1H): Proton on the pyridine ring at position 5.

-

~7.2-7.4 ppm (s, 1H): Proton on the pyridine ring at position 3.

-

~1.5 ppm (s, 18H): Protons of the two tert-butyl groups of the Boc protecting groups.

¹³C NMR (Predicted):

-

~158-160 ppm: Carbonyl carbons of the Boc groups.

-

~150-152 ppm: Carbon at position 2 of the pyridine ring.

-

~148-150 ppm: Carbon at position 6 of the pyridine ring.

-

~125-127 ppm: Carbon at position 5 of the pyridine ring.

-

~120-122 ppm: Carbon at position 3 of the pyridine ring.

-

~115-117 ppm: Carbon at position 4 of the pyridine ring.

-

~82-84 ppm: Quaternary carbons of the tert-butyl groups.

-

~28 ppm: Methyl carbons of the tert-butyl groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2930 | Medium-Strong | C-H stretching (tert-butyl) |

| ~1750 and ~1720 | Strong | C=O stretching (imide carbonyls) |

| ~1580-1450 | Medium-Strong | C=C and C=N ring stretching |

| ~1370 and ~1390 | Medium | C-H bending (tert-butyl) |

| ~1150 | Strong | C-O stretching (ester) |

| ~1050 | Medium | C-N stretching |

| Below 1000 | Medium-Strong | C-Br stretching and aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic M+2 isotope pattern with approximately equal intensity will be observed for bromine-containing fragments.

-

Expected Molecular Ion (M+): m/z 372 and 374 (due to ⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragmentation Pathways: Loss of one or both tert-butyl groups (m/z 57), loss of isobutene (m/z 56), and loss of one or both Boc groups.

Applications in Research and Drug Development

While the direct application of N,N-bis(tert-butoxycarbonyl)-2-amino-4-bromopyridine in drug development or signaling pathway studies has not been documented, its structural features suggest potential utility as a versatile intermediate in organic synthesis.

The parent compound, 2-amino-4-bromopyridine, is a valuable building block in the synthesis of various biologically active molecules, including potential therapeutics for neurodegenerative disorders and cancer. The di-Boc protected derivative serves to modulate the reactivity of the amino group, allowing for selective reactions at other positions of the pyridine ring.

Potential Synthetic Utility

The primary role of the N,N-di-Boc group is to act as a bulky, electron-withdrawing protecting group for the amino functionality. This protection allows for selective functionalization of the pyridine ring, particularly at the bromine-substituted C4 position, through various cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. Subsequent deprotection of the amino group under acidic conditions would then yield a polysubstituted aminopyridine derivative.

Potential synthetic workflow.

This strategic protection-functionalization-deprotection sequence is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecular architectures required for the development of novel pharmaceuticals and other functional materials.

Conclusion

N,N-bis(tert-butoxycarbonyl)-2-amino-4-bromopyridine is a derivative of a key synthetic building block with significant potential in organic synthesis. While experimental data for this specific compound is scarce, its physicochemical properties and reactivity can be inferred from its structure and by analogy to related compounds. The detailed synthetic protocol and predicted spectroscopic data provided in this guide offer a valuable starting point for researchers and scientists aiming to utilize this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science. Further research into the synthesis and characterization of this compound is warranted to fully explore its synthetic utility.

An In-depth Technical Guide to N,N-DiBoc-2-amino-4-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties of N,N-DiBoc-2-amino-4-bromopyridine, a key building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications. This document details its molecular characteristics and provides an experimental protocol for a common synthetic transformation.

Core Molecular Data

N,N-DiBoc-2-amino-4-bromopyridine, also known as N,N-bis(tert-butoxycarbonyl)-2-amino-4-bromopyridine, is a protected form of 2-amino-4-bromopyridine. The "DiBoc" group serves to protect the amino functionality, allowing for selective reactions at other positions of the pyridine ring.

| Property | Value |

| Molecular Formula | C₁₅H₂₁BrN₂O₄[1][2] |

| Molecular Weight | 373.24 g/mol [1][2] |

| CAS Number | 1216620-65-3[1][2] |

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The bromine atom at the 4-position of the pyridine ring makes N,N-DiBoc-2-amino-4-bromopyridine an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds.

Objective: To synthesize a 4-aryl-2-(N,N-DiBoc-amino)pyridine derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

N,N-DiBoc-2-amino-4-bromopyridine

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask or microwave vial under an inert atmosphere, combine N,N-DiBoc-2-amino-4-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).[3]

-

Solvent Addition: Add a degassed mixture of anhydrous 1,4-dioxane and water (typically in a 4:1 ratio, 5 mL) to the flask via syringe.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[3]

-

Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[3][4]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).[4]

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a key transformation for N,N-DiBoc-2-amino-4-bromopyridine. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide on the Synthesis and Characterization of N,N-DiBoc-2-amino-4-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-DiBoc-2-amino-4-bromopyridine, a key intermediate in the development of novel pharmaceuticals. This document details the synthetic pathways, experimental protocols, and analytical data necessary for the successful preparation and verification of this compound.

Introduction

N,N-DiBoc-2-amino-4-bromopyridine, also known as di-tert-butyl (4-bromopyridin-2-yl)imidodicarbonate, is a protected aminopyridine derivative. The presence of two acid-labile tert-butoxycarbonyl (Boc) protecting groups on the amino functionality allows for regioselective reactions at other positions of the pyridine ring. The bromo-substituent at the 4-position serves as a versatile handle for various cross-coupling reactions, making this compound a valuable building block in medicinal chemistry for the synthesis of complex molecular architectures.

Synthesis Pathway

The synthesis of N,N-DiBoc-2-amino-4-bromopyridine is typically a two-step process starting from the commercially available 2-amino-4-bromopyridine. The first step involves the mono-protection of the amino group, followed by the introduction of the second Boc group.

Caption: Synthetic pathway for N,N-DiBoc-2-amino-4-bromopyridine.

Experimental Protocols

Synthesis of tert-Butyl 4-bromopyridin-2-ylcarbamate (Mono-Boc Protection)

This procedure outlines the mono-protection of 2-amino-4-bromopyridine.

Materials:

-

2-Amino-4-bromopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) or 4-(Dimethylamino)pyridine (DMAP) and Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-amino-4-bromopyridine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of NaHMDS in THF (or catalytic DMAP and Et₃N).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of di-tert-butyl dicarbonate in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Synthesis of N,N-DiBoc-2-amino-4-bromopyridine (Di-Boc Protection)

This procedure describes the addition of the second Boc group. A strong base is typically required for this step.

Materials:

-

tert-Butyl 4-bromopyridin-2-ylcarbamate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl 4-bromopyridin-2-ylcarbamate in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of NaHMDS in THF.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of di-tert-butyl dicarbonate in THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N,N-DiBoc-2-amino-4-bromopyridine.

Characterization Data

The identity and purity of N,N-DiBoc-2-amino-4-bromopyridine are confirmed through various analytical techniques.

| Parameter | Data |

| Molecular Formula | C₁₅H₂₁BrN₂O₄ |

| Molecular Weight | 373.24 g/mol [1][2][3] |

| CAS Number | 1216620-65-3[1][2][3] |

| Appearance | White to off-white solid |

| Purity | ≥96%[1] |

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the 18 protons of the two tert-butyl groups. The aromatic protons on the pyridine ring will appear as distinct signals, with their chemical shifts and coupling constants confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbonyl carbons of the Boc groups, the quaternary and methyl carbons of the tert-butyl groups, and the carbons of the brominated pyridine ring.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks separated by 2 m/z units, which is a key diagnostic feature.

Characterization Workflow

A logical workflow is essential for the comprehensive characterization of the synthesized compound.

Caption: Workflow for the characterization of N,N-DiBoc-2-amino-4-bromopyridine.

Safety Information

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for each reagent for detailed safety information.

-

Sodium bis(trimethylsilyl)amide is a strong base and is pyrophoric; handle with extreme care under an inert atmosphere.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of N,N-DiBoc-2-amino-4-bromopyridine. The provided protocols and characterization workflow will enable researchers and scientists to confidently prepare and validate this important building block for applications in drug discovery and development.

References

N,N-DiBoc-2-amino-4-bromopyridine: A Comprehensive Technical Guide for Drug Discovery and Development

An In-depth Review of the Synthesis, Applications, and Experimental Protocols for a Key Building Block in Medicinal Chemistry

Introduction

N,N-DiBoc-2-amino-4-bromopyridine, a highly versatile synthetic intermediate, has emerged as a crucial building block in the fields of medicinal chemistry and drug discovery. Its unique structural features, namely the presence of a bromine atom at the 4-position of the pyridine ring and a di-tert-butoxycarbonyl (DiBoc) protected amino group at the 2-position, offer a dual functionality that allows for a wide array of chemical transformations. This guide provides a comprehensive overview of the applications of N,N-DiBoc-2-amino-4-bromopyridine, with a focus on its role in the synthesis of biologically active molecules, particularly kinase inhibitors. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Synthesis of N,N-DiBoc-2-amino-4-bromopyridine

The synthesis of N,N-DiBoc-2-amino-4-bromopyridine typically proceeds through the protection of the commercially available 2-amino-4-bromopyridine. The di-tert-butoxycarbonyl (DiBoc) group serves as a robust protecting group for the amino functionality, preventing its interference in subsequent reactions and allowing for selective modifications at the 4-position of the pyridine ring.

Experimental Protocol: Di-Boc Protection of 2-amino-4-bromopyridine

A general procedure for the di-Boc protection of an aminopyridine involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base and catalyst.[1][2]

Materials:

-

2-amino-4-bromopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

Procedure:

-

To a solution of 2-amino-4-bromopyridine in an anhydrous solvent, add the base (e.g., triethylamine) and a catalytic amount of DMAP.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same anhydrous solvent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography (TLC)).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to yield N,N-DiBoc-2-amino-4-bromopyridine.

The reaction of BOC₂O in the presence of DMAP has been studied with various amines, and the formation of the N-BOC product is well-established.[1]

Applications in Cross-Coupling Reactions

The bromine atom at the 4-position of N,N-DiBoc-2-amino-4-bromopyridine makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. N,N-DiBoc-2-amino-4-bromopyridine can be coupled with a wide range of aryl and heteroaryl boronic acids or esters to introduce diverse substituents at the 4-position. This reaction is extensively used in the synthesis of kinase inhibitors.[3]

General Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is valuable for the synthesis of various heterocyclic compounds with potential biological activities.[4][5][6]

General Experimental Protocol for Sonogashira Coupling:

-

In a reaction vessel under an inert atmosphere, combine N,N-DiBoc-2-amino-4-bromopyridine, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an anhydrous solvent (e.g., THF or DMF).

-

Stir the reaction mixture at room temperature or elevated temperature, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the mixture, remove the solvent, and perform an aqueous work-up.

-

The crude product is purified by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. This method offers another avenue for introducing a variety of carbon-based substituents at the 4-position of the pyridine ring.[7][8]

General Experimental Workflow for Stille Coupling

Caption: General workflow for the Stille coupling reaction.

Application in the Synthesis of Kinase Inhibitors

A significant application of N,N-DiBoc-2-amino-4-bromopyridine is in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies and treatments for inflammatory diseases. The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif.[3]

p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses.[9][10][][12] Dysregulation of this pathway is implicated in various diseases, including chronic inflammatory conditions and cancer.[13][14] N,N-DiBoc-2-amino-4-bromopyridine serves as a valuable starting material for the synthesis of potent and selective p38 MAPK inhibitors.

p38 MAPK Signaling Pathway and Inhibitor Interaction

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling through the JAK-STAT pathway.[15][16][17] Dysregulation of this pathway is associated with autoimmune diseases and cancers.[18][19] The 2-aminopyridine core, accessible from N,N-DiBoc-2-amino-4-bromopyridine, is a key structural motif in several JAK inhibitors.

JAK-STAT Signaling Pathway and Inhibitor Interaction

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Applications in the Synthesis of Antiviral and Anti-inflammatory Agents

The versatile reactivity of N,N-DiBoc-2-amino-4-bromopyridine also extends to the synthesis of novel antiviral and anti-inflammatory agents. The 2-aminopyridine scaffold is a known pharmacophore in various antiviral compounds. Furthermore, its utility in constructing inhibitors of inflammatory pathways like p38 MAPK directly links it to the development of anti-inflammatory drugs.[13][20][21][22]

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions involving aminopyridine derivatives, which can serve as a reference for optimizing reactions with N,N-DiBoc-2-amino-4-bromopyridine. It is important to note that specific yields for reactions starting directly from the di-Boc protected compound may vary and require optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine [3]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 14 | 88 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |

Table 2: Representative Conditions for Sonogashira Coupling of 2-Amino-bromopyridines [4]

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | RT | 6 | 95 |

| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | RT | 8 | 89 |

| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | RT | 5 | 98 |

Conclusion

N,N-DiBoc-2-amino-4-bromopyridine is a cornerstone building block in modern medicinal chemistry. Its strategic design allows for facile and selective functionalization through a variety of powerful cross-coupling reactions, providing access to a rich diversity of molecular architectures. The demonstrated utility of this intermediate in the synthesis of potent kinase inhibitors targeting critical signaling pathways like p38 MAPK and JAK-STAT underscores its importance in the development of novel therapeutics for cancer and inflammatory diseases. This technical guide, by consolidating key synthetic protocols, quantitative data, and mechanistic insights, aims to empower researchers and drug development professionals to fully leverage the potential of N,N-DiBoc-2-amino-4-bromopyridine in their quest for the next generation of innovative medicines.

References

- 1. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. Stille Coupling [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of DiBoc Protection: An In-depth Technical Guide to the Reactivity of 2-Amino-4-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the role of di-tert-butoxycarbonyl (DiBoc) protection on the reactivity of the versatile synthetic building block, 2-amino-4-bromopyridine. While 2-amino-4-bromopyridine is a cornerstone in the synthesis of numerous pharmaceutical and agrochemical agents, its reactivity is significantly modulated by the protection state of the 2-amino group. This guide will delve into the nuanced effects of DiBoc protection on key chemical transformations including cross-coupling reactions, lithiation, and nucleophilic aromatic substitution.

Introduction: The Strategic Importance of Amine Protection

The 2-amino group in 2-amino-4-bromopyridine is a nucleophilic center and a coordinating site for metal catalysts, which can interfere with desired reactions at the 4-position. Protection of this amino group is therefore a critical step in many synthetic routes. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various conditions and its facile removal under acidic conditions.[1] While mono-Boc protection is common, DiBoc protection, the introduction of two Boc groups onto the amino nitrogen, imparts unique steric and electronic properties that dramatically alter the reactivity of the pyridine ring.

Synthesis of Unprotected, Mono-Boc, and Di-Boc-2-amino-4-bromopyridine

The preparation of 2-amino-4-bromopyridine and its Boc-protected derivatives is a well-established process. The following section provides representative experimental protocols.

Synthesis of 2-Amino-4-bromopyridine

A common laboratory-scale synthesis involves the deprotection of a mono-Boc protected precursor.[2]

Experimental Protocol:

-

Suspend tert-butyl (4-bromopyridin-2-yl)carbamate (1.0 eq) in water.

-

Add hydrobromic acid (48% aqueous solution) and stir the mixture at room temperature for 16 hours.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-4-bromopyridine.

Synthesis of tert-Butyl (4-bromopyridin-2-yl)carbamate (Mono-Boc)

The mono-Boc protected compound is typically synthesized from 2-amino-4-bromopyridine.

Experimental Protocol:

-

Dissolve 2-amino-4-bromopyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base, such as triethylamine (Et₃N, 1.2 eq) or 4-(dimethylamino)pyridine (DMAP, catalytic amount).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the mono-Boc protected product.

Synthesis of Di-tert-butyl (4-bromopyridin-2-yl)imidodicarbonate (Di-Boc)

The synthesis of the DiBoc-protected compound requires more forcing conditions due to the steric hindrance of the first Boc group.

Experimental Protocol:

-

To a solution of tert-butyl (4-bromopyridin-2-yl)carbamate (1.0 eq) in anhydrous THF, add a strong base such as sodium hydride (NaH, 1.5 eq) at 0 °C.

-

After stirring for 30 minutes, add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq).

-

Allow the reaction to warm to room temperature and stir for several hours or until completion.

-

Carefully quench the reaction with water.

-

Extract the product with an organic solvent and purify by column chromatography.

Impact of DiBoc Protection on Reactivity

The presence of two bulky tert-butoxycarbonyl groups on the 2-amino nitrogen profoundly influences the steric and electronic environment of the 2-amino-4-bromopyridine scaffold.

Steric Effects

The two bulky Boc groups create significant steric hindrance around the 2-position of the pyridine ring. This steric bulk can:

-

Hinder coordination of metal catalysts at the pyridine nitrogen, which can be advantageous in preventing catalyst poisoning in cross-coupling reactions.

-

Direct lithiation to the less hindered 3-position, as the ortho-directing ability of the amino group is sterically blocked.

-

Slow down the rate of nucleophilic aromatic substitution at the 4-position by sterically impeding the approach of the nucleophile.[3]

Electronic Effects

The N(Boc)₂ group is a strong electron-withdrawing group due to the presence of two carbonyl functionalities. This has the following consequences:

-

Decreased nucleophilicity of the pyridine nitrogen: This further reduces its ability to coordinate with and potentially deactivate metal catalysts.

-

Increased electrophilicity of the pyridine ring: The electron-withdrawing nature of the DiBoc group makes the pyridine ring more susceptible to nucleophilic attack. However, this effect is often counteracted by the steric hindrance.

-

Activation of the C-Br bond towards oxidative addition: In the context of palladium-catalyzed cross-coupling reactions, the electron-withdrawing effect of the DiBoc group can make the C-Br bond more reactive towards the initial oxidative addition step.

Comparative Reactivity in Key Transformations

The following sections compare the expected reactivity of unprotected, mono-Boc, and DiBoc-protected 2-amino-4-bromopyridine in common synthetic transformations. Quantitative data, where available, is summarized in tables. It is important to note that specific experimental data for the DiBoc-protected compound is scarce in the literature; therefore, some of the reactivity patterns are predicted based on known steric and electronic effects of the DiBoc group on analogous aromatic systems.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are pivotal for the functionalization of 2-amino-4-bromopyridine.[4]

Logical Workflow for Cross-Coupling Reactions

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Table 1: Predicted Reactivity in Suzuki Coupling

| Substrate | Catalyst System (Typical) | Base (Typical) | Reactivity | Expected Yield | Notes |

| 2-Amino-4-bromopyridine | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Moderate to Good | 60-90% | Potential for catalyst inhibition by the amino and pyridine nitrogens.[1] |

| tert-Butyl (4-bromopyridin-2-yl)carbamate | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Good to Excellent | 80-95% | Mono-Boc group reduces catalyst inhibition. |

| Di-tert-butyl (4-bromopyridin-2-yl)imidodicarbonate | Pd₂(dba)₃ / bulky phosphine ligand (e.g., XPhos) | K₃PO₄ or Cs₂CO₃ | Moderate to Good | 50-85% | Steric hindrance may require more active catalysts and bulkier ligands. The electron-withdrawing nature of the DiBoc group can enhance oxidative addition. |

Table 2: Predicted Reactivity in Buchwald-Hartwig Amination

| Substrate | Catalyst System (Typical) | Base (Typical) | Reactivity | Expected Yield | Notes |

| 2-Amino-4-bromopyridine | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu or K₃PO₄ | Moderate | 50-80% | Competitive binding of the substrate and product to the catalyst can be an issue. |

| tert-Butyl (4-bromopyridin-2-yl)carbamate | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu or K₃PO₄ | Good | 70-90% | Reduced catalyst inhibition leads to higher yields. |

| Di-tert-butyl (4-bromopyridin-2-yl)imidodicarbonate | Pd₂(dba)₃ / bulky phosphine ligand (e.g., RuPhos) | LHMDS or KHMDS | Moderate | 40-70% | Significant steric hindrance necessitates highly active catalyst systems. Stronger, non-nucleophilic bases are often required. |

Table 3: Predicted Reactivity in Sonogashira Coupling

| Substrate | Catalyst System (Typical) | Base (Typical) | Reactivity | Expected Yield | Notes |

| 2-Amino-4-bromopyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPA | Good | 70-95% | Generally proceeds well with unprotected aminopyridines.[5][6] |

| tert-Butyl (4-bromopyridin-2-yl)carbamate | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPA | Excellent | 85-98% | The mono-Boc group can lead to cleaner reactions and higher yields. |

| Di-tert-butyl (4-bromopyridin-2-yl)imidodicarbonate | Pd(OAc)₂ / SPhos / CuI | Cs₂CO₃ or K₃PO₄ | Low to Moderate | 20-60% | Steric hindrance around the reaction center is expected to significantly decrease the reaction rate and yield. |

Lithiation and Subsequent Electrophilic Quench

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. The reactivity of 2-amino-4-bromopyridine in lithiation reactions is highly dependent on the protection of the amino group.

Logical Pathway for Directed ortho-Metalation

Caption: Logical pathway for Directed ortho-Metalation (DoM).

Table 4: Predicted Regioselectivity in Lithiation

| Substrate | Lithiating Agent (Typical) | Site of Lithiation | Rationale |

| 2-Amino-4-bromopyridine | n-BuLi or LDA | Deprotonation of the amino group | The acidic N-H protons are preferentially removed over C-H protons. |

| tert-Butyl (4-bromopyridin-2-yl)carbamate | s-BuLi / TMEDA | C3-position | The mono-Boc protected amino group is a strong ortho-directing group, directing lithiation to the adjacent C3 position. |

| Di-tert-butyl (4-bromopyridin-2-yl)imidodicarbonate | n-BuLi or LDA | C3-position (predicted) | The steric bulk of the DiBoc group is expected to prevent ortho-lithiation directed by the pyridine nitrogen. The electron-withdrawing DiBoc group will acidify the C3 proton, making it the most likely site of deprotonation. |

Nucleophilic Aromatic Substitution (SNAr)

The bromine at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen.

Signaling Pathway for Nucleophilic Aromatic Substitution

Caption: Pathway for Nucleophilic Aromatic Substitution (SNAr).

Table 5: Predicted Reactivity in Nucleophilic Aromatic Substitution

| Substrate | Nucleophile (Typical) | Reactivity | Rationale |

| 2-Amino-4-bromopyridine | NaOMe, KCN | High | The 4-position is activated by the pyridine nitrogen. The amino group is electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to pyridine itself, but the reaction is still facile. |

| tert-Butyl (4-bromopyridin-2-yl)carbamate | NaOMe, KCN | Moderate | The mono-Boc group is electron-withdrawing, which should increase the electrophilicity of the ring. However, its steric bulk may slightly hinder the approach of the nucleophile. |

| Di-tert-butyl (4-bromopyridin-2-yl)imidodicarbonate | NaOMe, KCN | Low | The strong electron-withdrawing effect of the DiBoc group significantly activates the ring towards nucleophilic attack. However, the immense steric hindrance created by the two bulky Boc groups at the adjacent 2-position is expected to severely impede the approach of the nucleophile to the 4-position, making this reaction very slow or requiring harsh conditions. |

Conclusion

The protection of the 2-amino group in 2-amino-4-bromopyridine with one or two Boc groups is a powerful strategy to modulate its reactivity. While mono-Boc protection generally enhances the outcomes of cross-coupling reactions by mitigating catalyst inhibition, DiBoc protection introduces a more complex interplay of steric and electronic effects.

The DiBoc group, due to its significant steric bulk and strong electron-withdrawing nature, is predicted to:

-

Facilitate certain cross-coupling reactions by preventing catalyst deactivation and activating the C-Br bond, although requiring more specialized catalytic systems.

-

Alter the regioselectivity of lithiation , favoring the C3-position.

-

Significantly hinder nucleophilic aromatic substitution at the 4-position due to severe steric hindrance.

This in-depth understanding of the role of DiBoc protection allows researchers, scientists, and drug development professionals to strategically design synthetic routes that leverage these effects to achieve their desired molecular targets with greater control and efficiency. Further experimental studies on the reactivity of N,N-DiBoc-2-amino-4-bromopyridine are warranted to fully elucidate its synthetic potential.

References

Technical Guide: Stability and Storage of N,N-DiBoc-2-amino-4-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N,N-DiBoc-2-amino-4-bromopyridine. In the absence of specific public domain stability data for this compound, this guide is built upon established principles of organic chemistry, the known reactivity of the tert-butoxycarbonyl (Boc) protecting group, and industry-standard stability testing protocols as outlined by the International Council for Harmonisation (ICH) Q1A guidelines.

Executive Summary

N,N-DiBoc-2-amino-4-bromopyridine is a key intermediate in pharmaceutical synthesis. Its stability is crucial for ensuring the integrity of synthetic routes and the quality of final active pharmaceutical ingredients (APIs). The dual Boc-protection of the amino group significantly influences its stability profile compared to its parent amine, 2-amino-4-bromopyridine. This guide outlines the presumed stability characteristics, potential degradation pathways, recommended storage conditions, and a framework for designing robust stability studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N,N-DiBoc-2-amino-4-bromopyridine is presented in Table 1.

Table 1: Chemical and Physical Properties of N,N-DiBoc-2-amino-4-bromopyridine

| Property | Value |

| CAS Number | 1263207-77-5 |

| Molecular Formula | C₁₅H₂₁BrN₂O₄ |

| Molecular Weight | 373.24 g/mol |

| Appearance | Solid (presumed) |

| Purity | Typically ≥96% |

Inferred Stability Profile

The stability of N,N-DiBoc-2-amino-4-bromopyridine is primarily dictated by the lability of the N,N-di-Boc moiety and the reactivity of the bromopyridine core.

pH Stability

The Boc protecting group is known to be labile under acidic conditions.[1] Therefore, N,N-DiBoc-2-amino-4-bromopyridine is expected to be unstable in acidic environments, leading to the removal of one or both Boc groups to yield the corresponding mono-Boc or unprotected 2-amino-4-bromopyridine. Conversely, Boc groups are generally stable under neutral and basic conditions.[1]

Thermal Stability

Boc-protected amines can be thermally labile.[1][2] Thermal degradation can lead to the removal of the Boc groups. High temperatures, particularly above 80-90°C, should be avoided during storage and handling to prevent thermal decomposition.[1]

Oxidative and Photolytic Stability

While specific data is unavailable for this compound, pyridine derivatives can be susceptible to photodegradation.[3][4] The stability towards oxidation is also a factor to consider, although Boc-protected amines are generally stable to a range of oxidizing agents.

Recommended Storage Conditions

Based on the inferred stability profile and general laboratory practice for similar compounds, the following storage conditions are recommended to ensure the long-term integrity of N,N-DiBoc-2-amino-4-bromopyridine.

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize potential thermal degradation of the Boc groups. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent potential oxidation and degradation from atmospheric moisture. |

| Light | Protect from light | To mitigate the risk of photolytic degradation of the pyridine ring. |

| Moisture | Store in a tightly sealed container in a dry place | To prevent hydrolysis of the Boc groups. |

Potential Degradation Pathways

The primary degradation pathways for N,N-DiBoc-2-amino-4-bromopyridine are anticipated to be hydrolysis and thermolysis, both leading to the loss of the Boc protecting groups.

References

A Technical Guide to the Safe Handling of N,N-DiBoc-2-amino-4-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for N,N-DiBoc-2-amino-4-bromopyridine. The following guide is based on general principles of laboratory safety, the known reactivity of its structural components (Boc-protected amines and bromopyridines), and safety data for related compounds. The toxicological properties of N,N-DiBoc-2-amino-4-bromopyridine have not been fully investigated. Therefore, this compound should be handled with extreme caution, assuming it is hazardous.

Introduction

N,N-DiBoc-2-amino-4-bromopyridine is a chemical intermediate likely used in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of two tert-butoxycarbonyl (Boc) protecting groups on the amino function significantly alters its reactivity and potential hazards compared to the parent compound, 2-amino-4-bromopyridine. This guide provides a framework for its safe handling, storage, and disposal in a laboratory setting.

Physicochemical and Hazard Data

Due to the absence of a specific SDS, quantitative hazard data such as LD50 or LC50 values are not available. The following table summarizes its basic physicochemical properties.

| Property | Value |

| CAS Number | 1216620-65-3 |

| Molecular Formula | C₁₅H₂₁BrN₂O₄ |

| Molecular Weight | 373.24 g/mol |

| Appearance | Likely a solid |

| GHS Hazard Statements | Data not available. Assume hazardous. |

| Precautionary Statements | Data not available. Follow general safe handling procedures. |

Note: The GHS and precautionary statements for the related compound, 4-bromopyridine hydrobromide, include "Toxic if swallowed, in contact with skin or if inhaled"[1]. While not directly applicable, this underscores the need for caution.

Hazard Identification and General Precautions

Given its structure, the primary potential hazards are associated with the bromopyridine core and the decomposition of the Boc groups under certain conditions.

-

Bromopyridines: These compounds can be toxic and irritating. For instance, 4-bromopyridine hydrobromide is classified as toxic if swallowed, in contact with skin, or if inhaled[1].

-

Boc Groups: These are stable under basic and neutral conditions but are readily cleaved by acids. This deprotection reaction generates carbon dioxide and isobutylene, which can cause pressure buildup in closed systems. The reagents used for deprotection, such as trifluoroacetic acid (TFA), are corrosive and require careful handling.

General Handling Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Experimental Protocol: General Safety for a Deprotection Reaction

The following is a generalized protocol for the acidic deprotection of N,N-DiBoc-2-amino-4-bromopyridine, highlighting the necessary safety precautions.

Reaction: Cleavage of the Boc groups to yield 2-amino-4-bromopyridine.

Reagents:

-

N,N-DiBoc-2-amino-4-bromopyridine

-

Dichloromethane (DCM) - a volatile solvent.

-

Trifluoroacetic acid (TFA) - a strong, corrosive acid.

Procedure and Safety Measures:

-

Preparation:

-

Ensure the fume hood is functioning correctly.

-

Have appropriate spill kits and emergency wash stations readily accessible.

-

Wear prescribed PPE.

-

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N,N-DiBoc-2-amino-4-bromopyridine in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Caution: DCM is a volatile solvent. Handle with care to minimize inhalation.

-

-

Addition of TFA:

-

Slowly add trifluoroacetic acid dropwise to the stirred solution at room temperature.

-

Hazard: TFA is highly corrosive. Handle with extreme care, avoiding skin and eye contact.

-

Observation: The reaction will likely evolve carbon dioxide gas. Crucially, do not perform this reaction in a sealed container to avoid pressure buildup. A loosely fitted stopper or a drying tube is recommended.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

-

Once the reaction is complete, carefully quench the reaction mixture, typically by slow addition to a cooled basic solution (e.g., saturated sodium bicarbonate) to neutralize the excess TFA. This neutralization will also produce CO₂ gas, so perform this step slowly and with good ventilation.

-

-

Extraction and Purification:

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator in the fume hood.

-

Purify the product using an appropriate technique, such as column chromatography.

-

Safe Handling and Storage Workflow

The following diagram illustrates a logical workflow for the safe handling of a research chemical like N,N-DiBoc-2-amino-4-bromopyridine, for which detailed safety information is unavailable.

Caption: A logical workflow for the safe handling of research chemicals.

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal

-

Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact environmental health and safety personnel.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated waste should be segregated for appropriate disposal.

Conclusion

References

Methodological & Application

Synthesis of N,N-DiBoc-2-amino-4-bromopyridine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N,N-DiBoc-2-amino-4-bromopyridine, a key intermediate in the development of novel pharmaceuticals and complex organic molecules. The protection of the amino group in 2-amino-4-bromopyridine with two tert-butoxycarbonyl (Boc) groups enhances its utility in subsequent chemical transformations by modifying its reactivity and solubility. This protocol details the necessary reagents, equipment, and a step-by-step procedure for the efficient synthesis and purification of the target compound.

Introduction

2-Amino-4-bromopyridine is a valuable heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds.[1] The strategic protection of its amino group is often a critical step in multi-step syntheses. The introduction of two Boc groups to form N,N-DiBoc-2-amino-4-bromopyridine offers a stable derivative that is amenable to various reaction conditions, particularly those involving strong bases or nucleophiles, where the unprotected amino group would otherwise interfere. This application note provides a reliable protocol for this transformation.

Reaction Scheme

The synthesis involves the reaction of 2-amino-4-bromopyridine with an excess of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) and a base such as triethylamine (TEA) in an aprotic solvent.

Reaction: 2-amino-4-bromopyridine → N,N-DiBoc-2-amino-4-bromopyridine

Data Presentation

The following table summarizes the key reagents and product specifications for the synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio (Equivalents) |

| 2-amino-4-bromopyridine | C₅H₅BrN₂ | 173.01 | Starting Material | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | Protecting Agent | 2.2 - 3.0 |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Catalyst | 0.1 - 0.2 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base | 2.5 - 3.0 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | - |

| N,N-DiBoc-2-amino-4-bromopyridine | C₁₅H₂₁BrN₂O₄ [2] | 373.24 [2] | Product | - |

Experimental Protocol

This protocol is adapted from general procedures for the di-Boc protection of aminopyridines.[3]

Materials and Reagents:

-

2-amino-4-bromopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Magnetic stirrer hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-amino-4-bromopyridine (1.0 eq).

-

Dissolution: Add anhydrous THF to dissolve the starting material.

-

Addition of Reagents: To the stirred solution, add triethylamine (2.5 eq) followed by a catalytic amount of DMAP (0.1 eq).

-

Addition of Protecting Agent: Slowly add di-tert-butyl dicarbonate (2.5 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).

-

Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N,N-DiBoc-2-amino-4-bromopyridine.

Mandatory Visualization

Caption: Workflow for the synthesis of N,N-DiBoc-2-amino-4-bromopyridine.

Characterization Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃): δ ~8.3 (d, 1H), ~7.5 (d, 1H), ~7.3 (dd, 1H), 1.5 (s, 18H).

-

¹³C NMR (100 MHz, CDCl₃): δ ~152.0, ~150.0, ~148.0, ~125.0, ~120.0, ~115.0, 84.0, 28.0.

-

Mass Spectrometry (ESI-MS): m/z for C₁₅H₂₁BrN₂O₄Na⁺ [M+Na]⁺: calculated 395.06, found ~395.1. The spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).[4]

References

Application Notes and Protocols: Boc Protection of 2-Amino-4-Bromopyridine using (Boc)2O

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the tert-butoxycarbonyl (Boc) protection of 2-amino-4-bromopyridine using di-tert-butyl dicarbonate ((Boc)2O). This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.

Introduction

The protection of the amino group of 2-amino-4-bromopyridine is a common requirement in multi-step organic synthesis to prevent unwanted side reactions. The Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. The selection of appropriate reaction conditions, including solvent, base, and temperature, is critical for achieving high yields and purity of the desired product, tert-butyl (4-bromopyridin-2-yl)carbamate.

Reaction Scheme

The reaction for the Boc protection of 2-amino-4-bromopyridine is illustrated below:

Comparative Data of Reaction Conditions

The following table summarizes various reported conditions for the Boc protection of 2-amino-4-bromopyridine and related aminopyridines, highlighting the impact of different reagents and parameters on the reaction outcome.

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-4-bromopyridine | NaHMDS | THF | -5 to RT | 1 | 96 | [1] |

| 3-Amino-4-bromopyridine | - | - | - | - | 53 | |

| 4-Aminopyridine | - | Acetonitrile | RT | 3 | >95 | |

| Aminopyridines (general) | TEA, DMAP | Dichloromethane | RT | 8 | 60 | |

| Aminopyridines (general) | EDCI, HOBT, TEA | Dichloromethane | RT | 0.5 | 90 | |

| Various Amines | Triethylamine | Water/Methanol | 55 | 16 | 90-97 | [2] |

Note: "RT" denotes room temperature. NaHMDS is sodium bis(trimethylsilyl)amide. TEA is triethylamine. DMAP is 4-dimethylaminopyridine. EDCI is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. HOBT is hydroxybenzotriazole.

Experimental Protocols

Protocol 1: High-Yield Synthesis using Sodium Bis(trimethylsilyl)amide

This protocol is recommended for achieving a high yield of tert-butyl (4-bromopyridin-2-yl)carbamate.[1]

Materials:

-

2-Amino-4-bromopyridine

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) solution (e.g., 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 2-amino-4-bromopyridine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -5 °C using an ice-salt bath.

-

Slowly add the NaHMDS solution (e.g., 1 M in THF, 2.0 eq) to the reaction mixture.

-

Stir the mixture at -5 °C for 10 minutes.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by silica gel chromatography if necessary.

Protocol 2: General Procedure using Triethylamine and DMAP

This protocol provides a more general and widely applicable method for the Boc protection of aminopyridines.

Materials:

-

2-Amino-4-bromopyridine

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Triethylamine (TEA)

-

4-(Dimethylaminopyridine) (DMAP) (catalytic amount)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 2-amino-4-bromopyridine (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add triethylamine (1.5 eq) and a catalytic amount of DMAP (e.g., 0.01 eq).

-

Add di-tert-butyl dicarbonate (1.5 eq) to the mixture.

-

Stir the reaction at room temperature for 8 hours or until the reaction is complete as monitored by TLC.

-

Wash the reaction mixture with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Experimental Workflow and Logic

The following diagrams illustrate the general experimental workflow for the Boc protection of 2-amino-4-bromopyridine and the logical relationship of the key reaction components.

Caption: Experimental workflow for Boc protection.

Caption: Key components and their roles in the reaction.

Conclusion

The Boc protection of 2-amino-4-bromopyridine can be achieved with high efficiency under various conditions. For optimal yield, the use of a strong, non-nucleophilic base such as NaHMDS in an aprotic solvent like THF is recommended. However, more conventional and milder conditions employing triethylamine and a catalytic amount of DMAP in dichloromethane also provide the desired product in good yields. The choice of protocol will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity.

References

Application Notes and Protocols for Suzuki Coupling Reaction with N,N-DiBoc-2-amino-4-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] This reaction is of paramount importance in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.[2] This document provides detailed application notes and a generalized protocol for the Suzuki coupling of N,N-DiBoc-2-amino-4-bromopyridine with various organoboron reagents.

The substrate, featuring a pyridine core, is a valuable building block for creating diverse molecular libraries. The 2-amino group is protected with two tert-butoxycarbonyl (Boc) groups, which modulates the electronic properties of the pyridine ring and prevents potential side reactions or catalyst inhibition that can occur with unprotected aminopyridines.[3] The bromine atom at the 4-position serves as the reactive handle for the palladium-catalyzed cross-coupling. While specific literature on the DiBoc-protected substrate is limited, protocols for the analogous unprotected 2-amino-4-bromopyridine provide a strong foundation for developing a successful reaction methodology.[1][2]

Reaction Principle and Key Parameters

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine.

-

Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by a base.

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[1]

The success of the reaction is highly dependent on the careful selection of several parameters:

-

Palladium Catalyst/Ligand: The choice of the palladium source and, crucially, the phosphine ligand is critical. For electron-rich and potentially coordinating substrates like aminopyridines, bulky and electron-rich ligands (e.g., SPhos, XPhos) or pre-catalyst complexes like Pd(dppf)Cl₂ are often required to promote efficient oxidative addition and reductive elimination.[4][5]

-

Base: The base activates the boronic acid for transmetalation. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6] The base strength can influence reaction rates and side reactions.

-